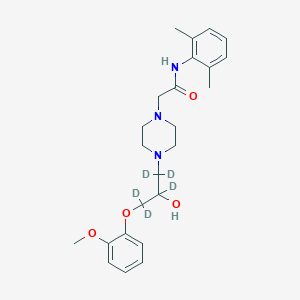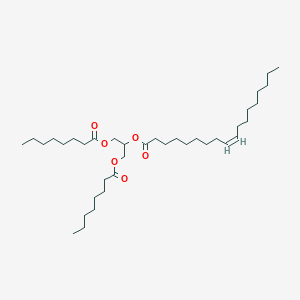
Ranolazine-d5
概要
説明
ラノラジン-d5は、ラノラジンの重水素標識誘導体であり、主に狭心症の治療に使用される抗狭心症薬です。重水素標識は、水素原子を重水素(水素の安定同位体)で置換することを伴います。 この修飾は、しばしば薬物動態研究で使用され、薬理学的特性を変化させることなく、薬物の代謝と分布を追跡します .
2. 製法
合成経路と反応条件: ラノラジン-d5の合成には、ラノラジン分子に重水素を組み込むことが含まれます。これは、触媒的重水素化反応など、さまざまな方法で達成できます。 このプロセスは、通常、制御された条件下で、炭素上のパラジウム(Pd / C)などの触媒の存在下で、重水素ガス(D2)を使用することを伴います .
工業生産方法: ラノラジン-d5の工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、高圧反応器の使用と、重水素の効率的な組み込みを保証する反応パラメータの精密な制御が含まれます。 最終生成物は、次にクロマトグラフィー技術を使用して精製され、所望の純度と同位体濃縮が達成されます .
作用機序
ラノラジン-d5は、心臓細胞の遅相内向きナトリウム電流(INa)を阻害することにより、その効果を発揮します。この阻害は細胞内ナトリウムレベルを低下させ、次にナトリウムカルシウム交換体によるカルシウム過負荷を低下させます。その結果、心筋弛緩が改善され、左室拡張期硬直が軽減されます。 このメカニズムは、心拍数や血圧に有意な影響を与えることなく、狭心症の症状を軽減するのに役立ちます .
類似化合物:
トリメタジジン: 心筋グルコース利用を改善することにより作用する別の抗狭心症薬。
イバブラジン: 洞結節のIf電流を阻害することにより、心拍数を低下させます。
ラノラジン-d5の独自性: ラノラジン-d5の独自性は、重水素標識にあります。これにより、薬物の治療的特性を変化させることなく、詳細な薬物動態研究を行うことができます。 さらに、その作用機序は、主に心拍数や血圧に影響を与える他の抗狭心症薬とは異なり、遅相ナトリウム電流を標的にしています .
生化学分析
Biochemical Properties
Ranolazine-d5 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The compound’s enantiomers have been studied in rat plasma and tissues, revealing that R-(+)-ranolazine has a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in the liver, kidneys, heart, lungs, and spleen .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall mechanism of action .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the Cmax and AUC 0−t values of R-(+)-ranolazine were found to be 2.05 and 2.72 times higher than those of S-(-)-ranolazine, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, R-(+)-ranolazine displayed a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall metabolic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, the highest content of R-(+)-ranolazine was found in the liver, followed by the kidneys, heart, lungs, and spleen .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ranolazine-d5 involves the incorporation of deuterium into the Ranolazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction parameters to ensure the efficient incorporation of deuterium. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
化学反応の分析
反応の種類: ラノラジン-d5は、次のようなさまざまな化学反応を起こします。
酸化: ラノラジン-d5は、酸性または塩基性条件下で過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: ラノラジン-d5のハロゲン化誘導体で求核置換反応が起こり、水酸化物イオン(OH-)やアミンなどの求核剤がハロゲン原子を置換します.
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水溶液中の水酸化ナトリウム。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究における用途
ラノラジン-d5は、次のようなさまざまな科学研究における用途があります。
薬物動態研究: 体内でのラノラジンの代謝と分布を追跡するために使用されます。
創薬: 代謝経路と潜在的な薬物間相互作用を理解するのに役立ちます。
生物学研究: 重水素置換が生物系に与える影響を調べます。
科学的研究の応用
Ranolazine-d5 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of Ranolazine in the body.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions.
Biological Research: Investigates the effects of deuterium substitution on biological systems.
Medical Research: Studies the efficacy and safety of Ranolazine in treating various cardiovascular conditions
類似化合物との比較
Trimetazidine: Another anti-anginal agent that works by improving myocardial glucose utilization.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects
Uniqueness of Ranolazine-d5: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s therapeutic properties. Additionally, its mechanism of action, which targets the late sodium current, distinguishes it from other anti-anginal agents that primarily affect heart rate or blood pressure .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-RIXVBNTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)


![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)


![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
